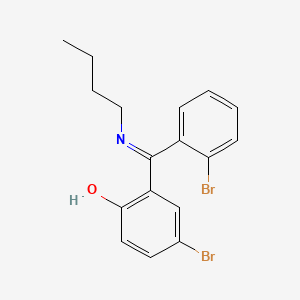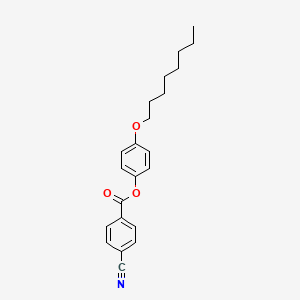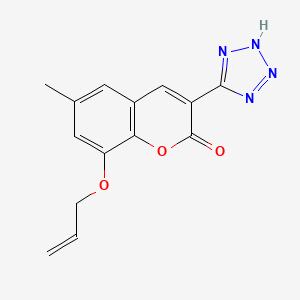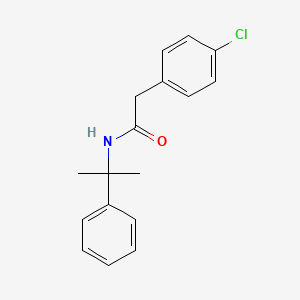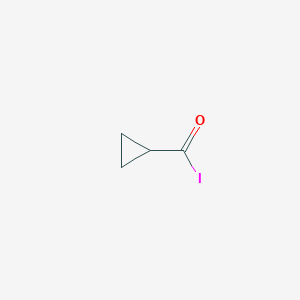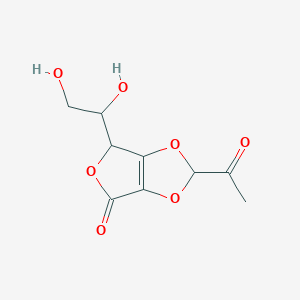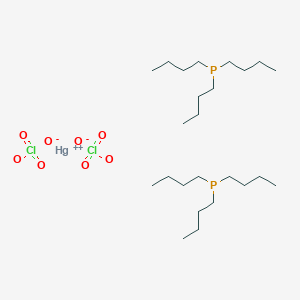
Mercury(2+);tributylphosphane;diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(2+);tributylphosphane;diperchlorate is a chemical compound that consists of mercury in its +2 oxidation state, tributylphosphane, and diperchlorate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tributylphosphane;diperchlorate typically involves the reaction of mercury(II) perchlorate with tributylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(2+);tributylphosphane;diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures and inert atmospheres.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce mercury(II) oxide, while reduction reactions may yield elemental mercury.
Wissenschaftliche Forschungsanwendungen
Mercury(2+);tributylphosphane;diperchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic tools.
Industry: The compound is used in industrial processes, including catalysis and material synthesis.
Wirkmechanismus
The mechanism of action of Mercury(2+);tributylphosphane;diperchlorate involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can bind to specific sites on biomolecules, altering their structure and function. This interaction can lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mercury(2+);triphenylphosphane;diperchlorate
- Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate
Uniqueness
Mercury(2+);tributylphosphane;diperchlorate is unique due to its specific combination of mercury, tributylphosphane, and diperchlorate. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of tributylphosphane may influence the compound’s solubility, stability, and reactivity in different chemical environments.
Eigenschaften
CAS-Nummer |
77438-58-5 |
|---|---|
Molekularformel |
C24H54Cl2HgO8P2 |
Molekulargewicht |
804.1 g/mol |
IUPAC-Name |
mercury(2+);tributylphosphane;diperchlorate |
InChI |
InChI=1S/2C12H27P.2ClHO4.Hg/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;2*2-1(3,4)5;/h2*4-12H2,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChI-Schlüssel |
OAIDOTRKTKNRBZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



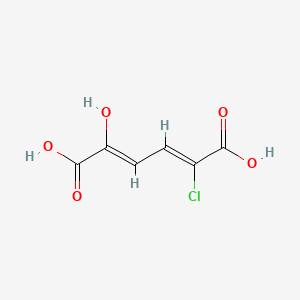
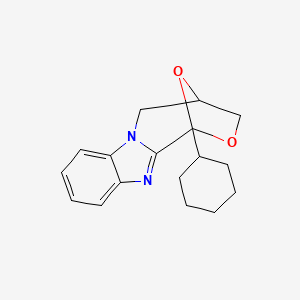
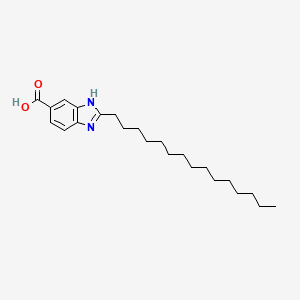
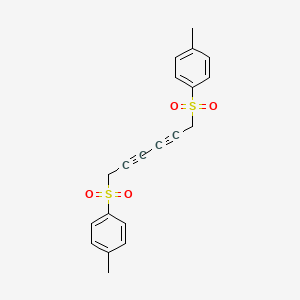
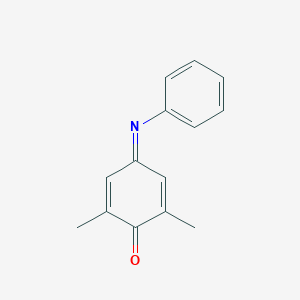

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
